Journal Name:Journal of Physics: Materials
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Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-03-21 , DOI: 10.1155/2023/7730676
The large volume of tire waste generated globally poses a major waste disposal problem. In the natural environment, disposed of tires do not degrade easily, but they can be processed through pyrolysis, to get char, gas, and oil. In this study, tire pyrolysis was done using 0.00%, 1.50%, 2.50%, 5.00%, 7.50%, and 10.00% sodium carbonate catalyst in the feed material to produce oil. An evaluation of the effects of the catalyst on the cetane index, calorific value, pH level, and flash point of tire pyrolytic oil (TPO) was carried out since these are the essential properties in relation to safety in its handling and efficiency in engine performance and operation. There was a decrease in the calorific value by 3.09%, the flash point by 37.25%, and the cetane index by 71.2% with increasing catalyst percentage, while the pH was found to increase by 19.78% (between 0.00 and 5.00% sodium carbonate catalysts) and then decreased when more than 5.00% of the catalyst was employed. These results will provide theoretical information that will guide its handling and usage as fuel.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-08-27 , DOI: 10.1155/2022/5943833
The thermodynamic properties of pure compounds are relevant data for process systems engineering. Different first-order group contribution models have been reported in the literature to calculate these properties and they are also widely employed in commercial process simulators. However, they may have some limitations and, consequently, a reliable comparison of these models is required to analyze their performance and to determine the best alternative for the calculation of pure compound properties. This paper reports the implementation and evaluation of several first-order group contribution models to calculate the normal boiling point and critical properties (temperature, pressure, and volume) of pure compounds. The performance of these models was characterized and compared for several compound families using a standardized approach to determine their group contributions and parameters. An artificial neural network model was also applied and assessed to improve the estimations obtained with the best group contribution models. Results showed that the calculation of critical temperature was challenging for several compound families where AARD values ranged from 0.05 to 56.28%, while the group contribution models were more accurate to estimate the critical volume with AARD values ranging from 0.48 to 35.99%. This study allows us to identify the limitations and gaps of this type of thermodynamic models with the objective of improving its performance for the calculation of pure compound thermodynamic properties. The findings of this study can help to enhance the capabilities of thermodynamic models for the calculation of the normal boiling point and critical properties of pure compounds, which are relevant for the process systems engineering of new operations and products.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-10-14 , DOI: 10.1155/2022/2278211
Biomethane is a sustainable energy that is produced from an organic and renewable resource. As the second-largest oil palm producer in the world, palm oil mill effluent (POME) is the primary source of biomethane generation in Malaysia. POME is the by-product of palm oil extraction and is extensively employed as a feedstock for the production of biomethane. Malaysia has an equatorial environment with humid and hot weather; this climate is conducive to the cultivation of numerous agricultural crops. A considerable number of agricultural wastes and residues are produced by agricultural crops, however, only 27% of them are used as fuel or to create useable products. Several publications have been published on the production of biomethane from POME; nevertheless, additional research is required on the use of other bioresources and technologies for biomethane production in Malaysia. In addition, there is a lack of comprehensive information on the future development of biomethane production in Malaysia; thus, to fill this gap, this review paper focuses on the challenges and future of Malaysia, which puts an emphasis on POME and also includes other alternative options of bioresources that can be the future feedstock for biomethane production in Malaysia. To the best of our knowledge, this is the first paper to provide a comprehensive overview of the biogas trend in Malaysia in terms of challenges and current biomethane development, as well as detailed information on a number of leading companies that are currently active in Malaysia biogas industry.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-10-29 , DOI: 10.1155/2022/7254646
This research investigates the optimum operating conditions related to the adsorption of nitrogen gas from ambient air on zeolite Li-LSX to produce oxygen gas by the pressure-vacuum swing adsorption process. Experiments were performed using a column (4 cm inside diameter and 17 cm length) packed with different heights of packing (h) of zeolite (9, 12, and 16 cm) from 0.4 to 0.8 mm diameter pellets. At each packing height, different flow rates (f) (2, 4, 6, 8, and 10 L·min−1) for different input pressures () (0.5, 1, 1.5, 2, and 2.5 bar) were used to detect their effects on the purity of produced oxygen as percentage volume of the outlet air stream. The results showed that the purity of produced oxygen increased with increasing packing height, pressure, and flowrate to a specific limit. The maximum purity obtained was 73.15% at 16 cm packing height, 2.5 bar input pressure, and 6 L·min−1 inlet flowrate, and the productivity was equal to 18 mmol·(Kg·s)−1 at these conditions. A response surface methodology was used to determine the most influential variables and their interactions. The results confirmed the strong effects of the input pressure, the packing height, and to a lesser extent, the flowrate. A quadratic model was predicted based on the experimental result and assessed statistically. The impacts of quadratic terms in the model were in the order: of . The model was applied to predict the operating conditions of 95% purity of oxygen.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-09-24 , DOI: 10.1155/2022/9812188
For the petrochemical industry, the spontaneous burning of iron sulfide compounds has been a major issue. In this study, XRD characterization of samples of iron sulfide compounds with spontaneous combustion tendency revealed that amorphous FeS was the primary constituent of the samples. A molecular simulation was used to build an amorphous FeS cluster model, and the density functional theory was used to examine the adsorption and reactivity characteristics of Fe4S4 clusters with O2. Different adsorption structures are generated by considering different adsorption sites and the electronic characteristics of each adsorption structure are evaluated. The results show that O2 prefers to adsorb around Fe atoms and has repulsion with S atoms, and the adsorption energy is maximum when two O atoms are co-adsorbed around Fe atoms, which is 198.13 kJ/mol. After adsorption charge, oxygen is in the superoxide state. The calculation of the reaction path divides the reaction process into different stages and considers different reaction routes. A thorough evaluation of the energy barriers and reaction energies of the two exothermic reactions leads to the conclusion that reaction path 1 is the optimal reaction path, and the reaction can release a total of 582.76 kJ/mol of heat. According to calculations, dimeric sulfur S2 must absorb a large part amount of energy in order to conduct the oxidation process. However, because S2 is present in the Fe4S4 reaction system, it may start the oxidation reaction by absorbing heat from the system and releasing 470.94 kJ/mol of heat. As a result, we conclude that this spontaneous exothermic reaction is a major cause of iron sulfide compounds spontaneous combustion. The thermal oxidation of the dimeric sulfur S2 generated in the reaction system releases heat that aggregates with the heat from the Fe4S4 cluster’s oxidation reaction system, eventually causing spontaneous combustion as a result of the heat’s continual buildup. In this study, we explore the reason for the extremely easy oxidation and spontaneous burning of iron sulfide compounds from a microscopic perspective to provide a theoretical foundation for the prevention and control of iron sulfide compound spontaneous combustion in the petrochemical sector.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-08-28 , DOI: 10.1155/2022/8718638
In this study, biodiesel was produced from waste frying oil as feedstock with a calcined fish shell under a heterogeneous solid base catalyst. The process of transesterification was done by varying methanol-to-oil molar ratio, catalyst amount, reaction temperature, and reaction time. The heterogeneous catalyst was prepared stepwise as follows: washing and drying the fish shell for 24 hours at 120°C in an oven, then crushing to form powder having been pound for 2-3 minutes in an agate mortar cleaned with nitric acid (6 N). The powdered fish shell was then calcined at 950°C for 4 hours using a muffle furnace. The calcined catalyst was subsequently kept in a desiccator to avoid encountering moisture. The prepared catalyst was then characterized using XRD and FT-IR. The optimum biodiesel yield of 99.58% was obtained under methanol-to-oil ratio of 10 : 1, catalyst amount of 3.0 wt%, reaction temperature of 60°C, and reaction time of 8 hours with mass transfer control of 600 rpm. The optimum rate of constant of 0.164 L/mol·S−1 was determined using the second-order kinetics model. The constant rate of reaction indicated that the forward reaction is crucial for the reaction. The properties of biodiesel produced conformed with those of the international standard using ASTM D6751.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-06-03 , DOI: 10.1155/2023/3577656
Transport phenomena through hollow fiber membrane contactors (HFMCs) indicate the exchange of a component between the two phases, inside and outside of hollow fibers. In this research, we designed and fabricated lab-made HFMCs to assess the difference between water and air as sweeping media for CO2 exchange. The effects of flow rates and temperature ratios on aqueous CO2 absorption were investigated accordingly. A semiclosed circuit incorporating our fabricated HFMCs was set up to regulate the operating parameters and evaluate the aqueous CO2 concentration using an initiative pH-based method. The results of our experiments remarkably reveal that air tends to remove aqueous CO2 more than water when aqueous CO2 concentration is higher than 3.53 × 10−6 mlCO2/l. However, water would surpass air in lower concentrations. Nevertheless, tripling the flow rate of sweeping media from 500 to 1500 ml/min shifts up this cutoff point 50 times to around 1.66 × 10−4 mlCO2/l. The experiments performed at three different temperature ratios of 22 : 22, 44 : 12, and 22 : 12°C (CO2-rich liquid: sweeping medium) demonstrated that a higher temperature gradient deteriorates the CO2 absorption capacity of sweeping media. Nonetheless, temperature gradient becomes highly effective in aqueous CO2 concentrations lower than 1.57 × 10−6 CO2/l. The results of this research could be applied in performance optimization of aqueous CO2 absorbing HFMCs, even in sophisticated medical procedures such as arterio-venous and veno-venous CO2 removal systems where both water and air could be used as blood’s CO2 sweeping media.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-03-06 , DOI: 10.1155/2023/8378162
High concentrations of fluoride (F−) in drinking water represent a public health threat, and consequently, effective and sustainable methods are required to improve the water quality, mainly in developing and low-income countries. This study focused on the thermodynamics of fluoride adsorption on bone char regenerated with NaOH for water defluoridation. A detailed analysis of the number of fluoride adsorption/desorption cycles, their impact on the performance and surface chemistry of bone char using different NaOH concentrations, and modeling of the adsorption mechanism using statistical physics theory was carried out. The results showed that 0.075 mol/L NaOH was effective in recuperating the defluoridation properties of bone char with a regeneration efficiency higher than 90% during five adsorption/desorption cycles. Bone char regeneration efficiency decreased up to 64% after ten adsorption/desorption cycles with a maximum fluoride adsorption capacity of 0.18 mmol/g. NaOH restored the bone char surface properties for ligand exchange of the fluoride anions via the hydroxyapatite functionalities contained in this adsorbent. It was calculated that around 0.25–0.46 mmol/g hydroxyapatite ligand exchange sites of regenerated bone char samples could be involved in the fluoride adsorption, which was also expected to be a mono-ligand mechanism. The reduction in defluoridation properties of bone char during the regeneration cycles was attributed to the decrease in the ligand exchange capacity as well as the deactivation and blocking of some functional groups of hydroxyapatite, which limited their participation in consecutive adsorption processes. This study contributes to the optimization of the recycling and reuse of bone char for fluoride removal from water to reduce the operating defluoridation costs, thus enhancing the application of this technology in low-income areas where fluorinated water represents a threat to public health.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-09-29 , DOI: 10.1155/2022/5759394
To mitigate the negative effects of pollution produced by the growing levels of pollutants in the environment, research and development of novel and more effective materials for the treatment of pollutants originating from a variety of industrial sources should be prioritized. In this research, a UV-irradiated nano-graphene oxide (UV/n-GO) was developed and studied for methylene blue (MB) adsorption. Furthermore, the batch adsorption studies were modelled using response surface modelling (RSM) and artificial neural networks (ANNs). Investigations employing FTIR, XRD, and SEM were carried out to characterize the adsorbent. The best MB removal of 95.81% was obtained at a pH of 6, a dose of 0.4 g/L, an MB concentration of 25 mg/L, and a period of 40 min. This was accomplished with a desirability score of 0.853. A three-layer backpropagation network with an ideal structure of 4-4-1 was used to create an ANN model. The R2 and MSE values determined by comparing the modelled data with the experimental data were 0.9572 and 0.00012, respectively. The % MB removal predicted by ANN was 94.76%. The kinetics of adsorption corresponded well with the pseudo-second-order model (R2 > 0.97). According to correlation coefficients, the order of adsorption isotherm models is Redlich–Peterson > Temkin > Langmuir > Freundlich. Thermodynamic investigations show that MB adsorption was both spontaneous and endothermic.
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-10-19 , DOI: 10.1155/2022/9957189
Micromixers are crucial parts of microfluidic systems when it comes to efficiency and precision, as mixing is the central process in most relevant applications, including medical diagnosis, chemical production, and drug discovery. In view of the importance of improving the mixing quality, for the first time, the present work investigates the simultaneous effects of mixing chamber geometry (circular, hexagonal, and octagonal), electric field frequency (5, 7, 10, and 15 Hz), inlet velocity (0.1-0.2 mm·s−1), and phase difference (0-π) on the flow inside an electroosmotic micromixer using the finite-element tool COMSOL Multiphysics 5.4 to optimize the process and achieve homogeneous mixing. The flow-field, concentration-field, and electric-field equations were coupled and solved simultaneously. The results of this research indicated that at a given inlet velocity and a specific frequency range, as frequency increases, more mixing occurs in a smaller chamber, and as the inlet velocity increases, more mixing occurs in a smaller chamber at a higher frequency. Moreover, the highest mixing level (98.16%) was obtained with a 0.1 mm·s−1 inlet velocity, 10 Hz frequency, and π/2 phase difference in a hexagonal chamber.
Supplementary Information
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